5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE
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Overview
Description
5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: An important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields.
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles: Compounds with potential anticancer activity.
Uniqueness
5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE is unique due to its specific structural features, including the presence of a fluorobenzoyl group and a nitro group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c26-22-9-5-4-8-21(22)25(31)29-16-14-28(15-17-29)20-10-11-24(30(32)33)23(18-20)27-13-12-19-6-2-1-3-7-19/h1-11,18,27H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMQXGFKVQXTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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